1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea
Description
1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea is a complex organic compound that features a benzoxazole ring, a furan ring, and a thiourea moiety
Properties
IUPAC Name |
N-[[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl2N3O3S/c20-10-3-6-15-14(8-10)23-18(27-15)12-9-11(4-5-13(12)21)22-19(28)24-17(25)16-2-1-7-26-16/h1-9H,(H2,22,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXMOERYUSHCNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting 2-aminophenol with an appropriate aldehyde under acidic conditions.
Introduction of the Chlorine Substituents: Chlorination reactions are carried out using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Furan-2-carbonyl Chloride: The benzoxazole derivative is then reacted with furan-2-carbonyl chloride in the presence of a base such as triethylamine.
Formation of the Thiourea Moiety: Finally, the intermediate product is treated with thiourea under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its structural similarity to other bioactive benzoxazole derivatives.
Materials Science: Possible applications in the development of new materials with unique electronic or optical properties.
Biological Studies: Used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The benzoxazole ring can intercalate with DNA, while the thiourea moiety can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)aniline
- 5-Chloro-2-(4-chlorophenylthio)aniline
- 3-(5,6-Dimethyl-1,3-benzoxazol-2-YL)aniline
Uniqueness
1-[4-Chloro-3-(5-chloro-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea is unique due to the presence of both a benzoxazole and a furan ring, which imparts distinct electronic and steric properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
